Product packaging for Isopropyl-4-(2-nitrophenyl)butyrate(Cat. No.:)

Isopropyl-4-(2-nitrophenyl)butyrate

Cat. No.: B13864436
M. Wt: 251.28 g/mol
InChI Key: YCSZMGZRSZJGRR-UHFFFAOYSA-N
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Description

Structural Classification and Relevance of Nitrophenyl Esters within Organic Synthesis

Nitrophenyl esters, particularly p-nitrophenyl (PNP) esters, are a well-established class of activated esters used extensively in organic synthesis. The nitro group is a strong electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes nitrophenyl esters excellent acylating agents.

Their utility in synthesis includes:

Peptide Synthesis: Historically, nitrophenyl esters were used to form peptide bonds due to their reactivity with amine nucleophiles.

Enzyme Assays: p-Nitrophenyl butyrate (B1204436) (PNPB) serves as a colorimetric substrate for enzymes like lipases and esterases. dergipark.org.tr The enzymatic hydrolysis of the ester bond releases p-nitrophenol, a yellow-colored compound, allowing for the quantification of enzyme activity by spectrophotometry.

Synthons for Radiolabelling: 4-Nitrophenyl esters have been demonstrated to be superior synthons for the indirect radiofluorination of biomolecules, a key process in developing tracers for Positron Emission Tomography (PET). rsc.org They can be used to prepare ¹⁸F-labelled acylation synthons in a single step, which is a significant simplification over other methods. rsc.org

Driving Claisen Condensations: In enzymatic studies, p-nitrophenyl esters have been used to deliver acyl chains into the active site of enzymes like the thiolase OleA, enabling the study of Claisen condensation reaction mechanisms. nih.gov

Overview of Research Domains Pertaining to the Compound and its Analogues

While direct research on Isopropyl-4-(2-nitrophenyl)butyrate is limited, studies on its analogues, particularly other butyrate esters and nitrophenyl compounds, provide insight into its potential areas of investigation.

Enzymology and Biotechnology: Lipases and esterases are crucial enzymes in various industries, including food, pharmaceuticals, and detergents. dergipark.org.tr Butyrate esters, especially p-nitrophenyl butyrate, are standard substrates for assaying the activity of these enzymes. dergipark.org.tr Research in this area focuses on discovering and engineering enzymes with improved stability, activity, and substrate specificity for biotechnological applications. dergipark.org.tr

Cancer Research: Butyrate is a short-chain fatty acid known to induce cell differentiation and apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines. nih.govnih.gov However, its rapid metabolism limits its therapeutic potential. nih.gov This has led to the investigation of butyrate analogues, including compounds like 4-(4-nitrophenyl)butyrate, as potential antineoplastic agents with longer biological half-lives. nih.govnih.gov A study on HCT-116 human colorectal cancer cells identified 4-(4-nitrophenyl)butyrate as one of the few analogues that exhibited biological effects comparable to butyrate itself. nih.gov

Synthetic Chemistry: The synthesis of nitrophenyl esters and their derivatives remains an active area of research. acs.orgdtic.mildocumentsdelivered.com For instance, methods have been developed for the synthesis of 2-[[(p-nitrophenyl)sulfonyl]oxy] 3-keto esters, which are valuable trifunctionalized intermediates for creating more complex molecules. dtic.mil The synthesis of p-nitrophenyl butyrate itself can be achieved through the reaction of butyric acid and 4-nitrophenol (B140041) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B13864436 Isopropyl-4-(2-nitrophenyl)butyrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

propan-2-yl 4-(2-nitrophenyl)butanoate

InChI

InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

YCSZMGZRSZJGRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Strategies for Isopropyl 4 2 Nitrophenyl Butyrate

Esterification Methodologies for Butyrate (B1204436) Esters

The formation of the isopropyl ester from 4-(2-nitrophenyl)butanoic acid can be achieved through several established methodologies. The choice of method often depends on factors such as substrate availability, desired purity, and scalability.

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental approach for synthesizing esters. This method involves the direct reaction of the carboxylic acid precursor, 4-(2-nitrophenyl)butanoic acid, with isopropyl alcohol in the presence of a strong acid catalyst. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., concentrated sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the oxygen atom of isopropanol (B130326). chemguide.co.uk A subsequent dehydration step yields the final ester product, Isopropyl-4-(2-nitrophenyl)butyrate. The reaction is reversible, and to drive the equilibrium towards the product side, excess isopropanol is often used, or water is removed as it is formed. chemguide.co.uk

Another direct approach involves the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. chemicalbook.com This method is particularly useful for sensitive substrates, though it generates a urea (B33335) byproduct that must be filtered off. chemicalbook.com

Transesterification Processes

Transesterification is an alternative route where a more common ester of 4-(2-nitrophenyl)butanoic acid, such as the methyl or ethyl ester, is converted to the desired isopropyl ester. This process involves reacting the starting ester with an excess of isopropyl alcohol, typically in the presence of an acid or base catalyst. The equilibrium is shifted by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct (e.g., methanol) through distillation.

Enzyme-catalyzed transesterification is also a viable green chemistry approach. Lipases, for example, can be used in non-aqueous solvents to facilitate the exchange of the alkyl group on the ester. researchgate.net This method offers high selectivity and operates under mild conditions, avoiding the harsh reagents used in traditional chemical catalysis.

Catalytic Esterification Techniques and Optimization

The efficiency of esterification is highly dependent on the catalyst employed. For direct esterification of butyric acid derivatives, strong mineral acids like sulfuric acid are effective but can lead to side reactions. google.com To circumvent this, solid acid catalysts are increasingly used.

Enzymatic catalysis represents a significant area of optimization. Immobilized enzymes, such as cutinase from Rhodococcus (Rcut), have been shown to be efficient in synthesizing various alkyl butyrates. nih.govjmb.or.kr These biocatalysts can be used in non-aqueous systems and are reusable, which enhances process economy. nih.gov Optimization studies show that factors like temperature, substrate concentration, and the choice of organic solvent significantly impact reaction yield and rate. nih.govjmb.or.kr For example, the synthesis of butyl butyrate using immobilized Rcut was found to be optimal at temperatures between 40-50°C in isooctane. jmb.or.kr

Microwave-assisted synthesis has also emerged as a method to intensify esterification and transesterification processes. ui.ac.id Microwave irradiation can dramatically reduce reaction times compared to conventional heating. In one study on the transesterification of crude palm oil with isopropanol using a KOH catalyst, a maximum yield of 80.5% was achieved in just 5 minutes with microwave heating, whereas conventional methods required 150 minutes to reach a 72.2% yield. ui.ac.id

Table 1: Comparison of Catalytic Methods for Butyrate Ester Synthesis

MethodCatalystReactantsKey ConditionsTypical YieldReference
Direct Acid-Catalyzed EsterificationSulfuric AcidButyric Acid + PropyleneSuperatmospheric pressure, 125°C60% google.com
Microwave-Assisted TransesterificationKOHCrude Palm Oil + Isopropanol70°C, 5 minutes80.5% ui.ac.id
Enzymatic EsterificationImmobilized Rhodococcus cutinase (immRcut)Butyric Acid + 1-Butanol50°C, Non-aqueous solvent (isooctane)High conversion (e.g., 452 mM product over 5 days) nih.govjmb.or.kr
DCC/DMAP CouplingDCC / DMAPButyric Acid + 4-Nitrophenol (B140041)0°C to room temp, CH₂Cl₂~66% chemicalbook.com

Functionalization of the Nitrophenyl Moiety

The synthesis of the crucial precursor, 4-(2-nitrophenyl)butanoic acid, requires precise control over the introduction of the nitro group onto the phenyl ring.

Regioselective Introduction of the Nitro Group at the Ortho Position

The direct nitration of 4-phenylbutanoic acid using standard nitrating mixtures (e.g., nitric acid and sulfuric acid) typically results in a mixture of ortho- and para-substituted isomers, with the para isomer often being the major product due to steric hindrance at the ortho positions. Achieving high regioselectivity for the ortho isomer is a significant challenge that requires specialized nitrating systems. frontiersin.orgnih.gov

Modern methods for controlling regioselectivity often involve altering the reaction medium or using novel catalyst systems.

Micellar Catalysis : Performing the nitration in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS) below its critical micelle concentration can lead to high regioselectivity. rsc.orgresearchgate.net The aromatic substrate becomes oriented at the micelle-water interface, which can favor nitration at a specific position. For example, the nitration of phenol (B47542) in an aqueous SDS/HNO₃ medium yields almost exclusively the para-isomer, demonstrating the powerful directing effect of the medium. researchgate.net Similar principles can be applied to direct the nitration of phenylbutyric acid derivatives.

Specialized Catalysts : The use of specific ionic liquids or solid acid catalysts can influence the ortho/para product ratio. For instance, a PEG-based dicationic acidic ionic liquid (PEG200-DAIL) used with N₂O₅ as the nitrating agent has been shown to improve the ortho-selectivity in the nitration of halogenated benzenes. researchgate.net While alkylbenzenes tend to favor para-nitration with this system, the principle of using tailored catalysts to control regiochemistry is well-established. researchgate.net

Table 2: Regioselectivity in Aromatic Nitration using Different Systems

SubstrateNitrating SystemKey FeatureObserved SelectivityReference
TolueneN₂O₅ / PEG200-DAILIonic Liquid CatalystImproves para-selectivity (p/o ratio of 1.87) researchgate.net
Halogenated BenzenesN₂O₅ / PEG200-DAILIonic Liquid CatalystSignificantly improves ortho-selectivity researchgate.net
PhenolDilute HNO₃ / aq. SDSMicellar MediumHigh selectivity for para-isomer researchgate.net
m-XyleneAqueous HNO₃ (15.8 M)Catalyst-freeSelective mono-nitration, no di-nitro products observed frontiersin.org

Precursor Synthesis via Aryl Substitution Reactions

An alternative to direct nitration involves starting with an aromatic compound that already contains the ortho-nitro group. A plausible synthetic route could involve a condensation reaction with an ortho-nitro substituted precursor. For example, a process analogous to one described for preparing γ-(nitrophenyl)butyronitriles could be adapted. google.com That patented process involves the condensation of a nitrophenylalkane (like p-nitrotoluene) with an α,β-unsaturated compound (like acrylonitrile (B1666552) or an alkyl acrylate) in the presence of a base and a polar aprotic solvent. google.com

By applying this logic, one could propose a synthesis starting from o-nitrotoluene. The reaction of o-nitrotoluene with an alkyl acrylate (B77674) (e.g., methyl acrylate) in the presence of a base like sodium hydroxide (B78521) and a solvent such as dimethylformamide (DMF) would be expected to yield a methyl 4-(2-nitrophenyl)butyrate precursor. Subsequent hydrolysis of the resulting nitrile or ester would provide the required 4-(2-nitrophenyl)butanoic acid, which can then be esterified with isopropanol as described in section 2.1. This approach avoids the regioselectivity issues associated with the direct nitration of a pre-formed phenylbutanoic acid chain.

Stereoselective Synthesis Considerations for Related Butyrate Derivatives

The introduction of chirality into butyrate derivatives, particularly those containing a phenyl group, is a significant objective in synthetic chemistry, often driven by the pharmacological importance of enantiomerically pure compounds. While specific stereoselective syntheses of this compound are not extensively documented, several advanced strategies employed for structurally related arylbutyrate derivatives can be considered. These methods primarily focus on the asymmetric construction of the chiral center, which can be located at the α, β, or γ-position of the butyrate core.

Modern asymmetric catalysis offers powerful tools for achieving high enantioselectivity. chemicalbook.com Transition metal catalysis and organocatalysis are at the forefront of these efforts. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of enantioenriched aryl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters and aryl electrophiles. nih.gov This method, which demonstrates broad substrate scope and functional group tolerance, could be adapted to generate chiral centers in butyrate precursors. nih.gov

Another powerful approach involves the asymmetric hydrogenation of unsaturated precursors. Catalytic asymmetric hydrogenation of β-cyanocinnamic esters, for example, has been shown to produce chiral β-cyano esters with excellent enantioselectivities (up to 99% ee). researchgate.net These products can serve as versatile intermediates for chiral γ-amino-butyric acid (GABA) derivatives, highlighting a potential pathway to enantiopure substituted butyrates. researchgate.net

Organocatalysis provides a metal-free alternative for stereoselective C-C bond formation. The Henry (nitroaldol) reaction, which creates a β-nitroalcohol, can be rendered highly enantioselective using chiral organocatalysts like cupreine (B190981) derivatives. mdpi.com The resulting nitro group can be further transformed, offering a route to chiral α-hydroxy-β-amino acids or other functionalized butyrate structures. Furthermore, domino reactions, such as the Michael/Henry protocol, can be catalyzed by bifunctional organocatalysts to construct highly functionalized cyclic systems with multiple stereocenters from nitroolefins in a highly stereocontrolled manner. mdpi.com

The development of chiral ligands is central to many of these catalytic systems. Chiral diphosphine ligands in copper-catalyzed reactions or chiral amine-squaramide catalysts in organocatalytic additions have proven effective in inducing high levels of asymmetry. mdpi.comrsc.org For example, the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide, yields optically active γ-substituted butyrolactams with excellent diastereo- and enantioselectivities. rsc.org Such strategies, which precisely control the formation of stereocenters, are crucial for the synthesis of complex, biologically active molecules. chemicalbook.com

Chemo- and Regioselective Synthesis of the Butyrate Carbon Chain

The construction of the 4-(2-nitrophenyl)butyrate carbon skeleton requires precise control over chemo- and regioselectivity to ensure the correct placement of the nitro group and the formation of the n-butyrate chain. Several synthetic methodologies can be employed to achieve this, starting from readily available precursors.

One of the most direct and versatile methods for forming the butyrate carbon chain is through malonic ester synthesis. This classical approach offers high regioselectivity. For the synthesis of a related isomer, 2-(4-nitrophenyl)butyric acid, the process involves the reaction of a nitrophenyl halide with diethyl malonate in the presence of a base, followed by alkylation with an ethyl group, and subsequent hydrolysis and decarboxylation. prepchem.compatsnap.com A similar strategy could be envisioned for the target 2-nitro isomer, starting with 1-halo-2-nitrobenzene.

A patented process details a more direct method for producing γ-(nitrophenyl)butyronitriles and their corresponding alkyl esters, which are direct precursors to the target compound. google.com This method involves the condensation of a nitrophenylalkane with an α,β-unsaturated acrylonitrile or alkyl acrylate in the presence of a strong base and a polar aprotic solvent. google.com A key advantage of this process is its simplicity and use of accessible starting materials. google.com For instance, the synthesis of 4-(2-nitrophenyl)-3-methyl-butyronitrile can be achieved by reacting 1-ethyl-2-nitrobenzene with acrylonitrile. google.com This demonstrates the regioselective addition to the less-substituted carbon of the acrylonitrile, driven by the formation of a benzylic anion on the nitrophenylalkane. The resulting nitrile can then be hydrolyzed to the carboxylic acid and subsequently esterified to the desired isopropyl ester.

The table below summarizes a synthetic example based on this methodology for a related compound.

Starting Material 1Starting Material 2Base/SolventProductReference
p-NitrotolueneAcrylonitrileSodium Hydroxide / Dimethylformamide4-(p-Nitrophenyl)butyronitrile google.com
p-NitrotolueneMethyl MethacrylateSodium Hydroxide / DimethylformamideMethyl 2-methyl-4-(4-nitrophenyl)butyrate google.com

Another viable route is the nitration of a pre-formed arylbutyrate skeleton. For example, 2-(4-nitrophenyl)butyric acid can be synthesized by the nitration of 2-phenylbutyric acid using a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com The regioselectivity of the nitration (ortho, meta, or para) is dictated by the directing effects of the substituents on the aromatic ring. To achieve the desired 2-nitro isomer for the target compound, one would need to start with a precursor that directs nitration to the ortho position or employ specific nitrating conditions that favor this isomer.

Once the 4-(2-nitrophenyl)butyric acid is obtained through one of these chemo- and regioselective routes, the final step is esterification. This is typically a straightforward reaction, such as a Fischer esterification, where the carboxylic acid is reacted with isopropanol in the presence of a catalytic amount of strong acid to yield the final product, this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Isopropyl 4 2 Nitrophenyl Butyrate

Nucleophilic Acyl Substitution Reactions at the Ester Linkage

The ester functional group in Isopropyl-4-(2-nitrophenyl)butyrate is a key site for nucleophilic acyl substitution. This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the isopropoxy group. The general mechanism proceeds through a two-step addition-elimination pathway, which begins with the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The stability of this intermediate and the ability of the substituent to act as a leaving group are crucial factors influencing the reaction rate. libretexts.orgmasterorganicchemistry.com

General Hydrolysis Mechanisms: Acid, Base, and Neutral Catalysis

Ester hydrolysis is a fundamental reaction that can be catalyzed by acids, bases, or occur under neutral conditions.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the elimination of isopropanol (B130326) and the formation of 4-(2-nitrophenyl)butanoic acid. This reaction is reversible and can be driven to completion by using an excess of water. libretexts.org

Base Catalysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the isopropoxide anion, a relatively poor leaving group. However, the reaction is effectively irreversible because the liberated isopropoxide is a stronger base than the resulting carboxylate anion, and it deprotonates the newly formed carboxylic acid. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid product. masterorganicchemistry.com

Neutral Catalysis: In neutral water, hydrolysis is typically very slow. However, the rate can be influenced by the reaction medium and temperature. Studies on similar compounds, such as 4-nitrophenyl β-D-glucoside, show that water can act as the nucleophile in a dissociative mechanism. nih.govchemrxiv.org

The pH-rate profile for the hydrolysis of related nitrophenyl esters demonstrates that different mechanisms can dominate at different pH values. nih.gov

Aminolysis and Alcoholysis Pathways

Aminolysis: this compound can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. In this reaction, the amine acts as the nucleophile, attacking the ester carbonyl carbon. The mechanism is analogous to hydrolysis, resulting in the formation of N-substituted-4-(2-nitrophenyl)butanamide and isopropanol.

Alcoholysis (Transesterification): This reaction involves the substitution of the isopropyl group with another alcohol. It is typically catalyzed by either an acid or a base. Acid catalysis activates the carbonyl group for attack by the new alcohol, while base catalysis involves the formation of an alkoxide from the new alcohol, which then serves as a potent nucleophile. This equilibrium-driven process can be shifted towards the products by using an excess of the reactant alcohol or by removing the isopropanol as it forms. libretexts.org

Enzymatic Catalysis of Ester Hydrolysis: Mechanistic Aspects

Esters, particularly those with a nitrophenyl group like the related p-nitrophenyl butyrate (B1204436), are commonly used as substrates to study the activity of lipases and esterases. researchgate.netsigmaaldrich.com These enzymes are highly efficient biocatalysts for ester hydrolysis. diva-portal.org

The catalytic mechanism for many lipases, which belong to the serine hydrolase family, involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues in the active site. diva-portal.org The process occurs in two main stages:

Acylation: The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, releasing the alcohol (isopropanol) and forming an acyl-enzyme intermediate, where the butyrate portion of the substrate is covalently bonded to the serine residue. diva-portal.org

Influence of the 2-Nitro Substituent on Ester Reactivity (Electronic and Steric Effects)

The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly influencing the reactivity of the molecule through both electronic and steric effects. numberanalytics.comlibretexts.org

Electronic Effects: The 2-nitro group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack. libretexts.orgnih.gov More importantly for ester reactivity, its strong electron-withdrawing nature (via resonance and inductive effects) stabilizes the negative charge on the phenoxide leaving group that forms during nucleophilic acyl substitution. pearson.com This stabilization makes the 2-nitrophenoxide a better leaving group compared to an unsubstituted phenoxide, thereby increasing the rate of hydrolysis, aminolysis, and alcoholysis. The increased electrophilicity of the carbonyl carbon further enhances reactivity.

Reactions Involving the Nitro Aromatic System

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction. wikipedia.org

Reduction Reactions of the Nitro Group (e.g., to Amine, Hydroxylamine (B1172632), Azo Compounds)

The reduction of the nitro group on the aromatic ring is a fundamental transformation in organic synthesis, yielding valuable aromatic amines. numberanalytics.com The specific product obtained often depends on the reducing agent and the reaction conditions. numberanalytics.comwikipedia.org

Reduction to Amines: This is the most common transformation. It can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method for reducing both aromatic and aliphatic nitro groups to primary amines. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Reduction: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) is a classic and widely used method for converting a nitro group to an amine. masterorganicchemistry.com

Partial Reduction to Hydroxylamines: Under milder or more controlled conditions, the reduction can be stopped at the hydroxylamine stage. Reagents like zinc dust with ammonium (B1175870) chloride can be used for this purpose. wikipedia.org

Reduction to Azo Compounds: In some cases, particularly with certain reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds, reduction can lead to the formation of azo compounds, where two aromatic rings are linked by a nitrogen-nitrogen double bond (-N=N-). commonorganicchemistry.com

The table below summarizes common reagents and their products in the reduction of aromatic nitro compounds.

Reagent(s)Typical Product(s)
H₂, Pd/C (or PtO₂, Raney Ni)Aromatic Amine
Fe, HCl (or Sn, HCl; Zn, HCl)Aromatic Amine
NaBH₄ / Ni(PPh₃)₄Aromatic Amine jsynthchem.com
Zinc (Zn), NH₄ClAromatic Hydroxylamine wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Azo Compound commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Oxime wikipedia.org

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-poor aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro (–NO₂) group. This group, positioned ortho to one of the ring carbons, effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group. wikipedia.orgmasterorganicchemistry.com The formation of this stabilized intermediate is generally the rate-determining step of the SNAr reaction. masterorganicchemistry.comd-nb.infomdpi.com

While the butyrate side chain itself is not a typical leaving group for a classic SNAr reaction, the activated ring is susceptible to other substitution pathways, such as Vicarious Nucleophilic Substitution (VNS). In a VNS reaction, a nucleophile carrying a leaving group attacks the aromatic ring at a position occupied by a hydrogen atom, leading to the net substitution of hydrogen. The ortho and para positions relative to the nitro group are the most electrophilic sites and thus the most likely targets for such nucleophilic attacks. d-nb.info

Reactions of the Butyrate Alkyl Chain

Alpha-Carbon Reactivity (e.g., Deprotonation, Condensation Reactions)

The butyrate chain of the molecule offers another key site for reactivity at the alpha-carbon (α-carbon), the carbon atom adjacent to the ester carbonyl group. The hydrogens attached to this carbon (α-hydrogens) are acidic due to the inductive electron-withdrawing effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate. ualberta.calibretexts.org The pKa of α-hydrogens in esters is typically around 25. libretexts.orgqorganica.es

Deprotonation of the α-carbon can be achieved using a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA). masterorganicchemistry.comumn.edu The use of a hindered base is crucial to prevent competing nucleophilic attack at the electrophilic carbonyl carbon, which would lead to saponification. This deprotonation is generally fast and, with a base like LDA, essentially irreversible, leading to the quantitative formation of the ester enolate. ualberta.cayoutube.com

Once formed, this enolate is a potent carbon nucleophile and can participate in a range of bond-forming reactions. Key examples include:

Alkylation: Reaction with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org

Condensation Reactions: Acting as the nucleophilic partner in reactions like the Claisen condensation, where it would attack the carbonyl group of another ester molecule to form a β-keto ester. fiveable.me

Kinetic and Thermodynamic Characterization of Reactions

The kinetic and thermodynamic parameters for reactions involving this compound have not been empirically determined. However, theoretical predictions can be made based on analogous systems.

Rate Law Derivations and Determination of Rate Constants

The rate laws for the proposed reactions are expected to follow established kinetic models.

Nucleophilic Aromatic Substitution (SNAr): As the rate-determining step involves the collision of the aromatic substrate and the nucleophile, the reaction is expected to follow second-order kinetics. nih.gov

Expected Rate Law: Rate = k [this compound] [Nucleophile]

Alpha-Carbon Alkylation: This is a two-step process. The first step, deprotonation with a strong base like LDA, is typically very fast. The second step, the SN2 attack of the enolate on an electrophile (e.g., an alkyl halide), is the rate-determining step. This step is also bimolecular.

Expected Rate Law: Rate = k [Enolate] [Electrophile]

Reaction Type Reactants Expected Rate Law Predicted Order
Nucleophilic Aromatic Substitution (SNAr)Aromatic Ring + NucleophileRate = k[Substrate][Nucleophile]Second
Enolate AlkylationEnolate + ElectrophileRate = k[Enolate][Electrophile]Second

Activation Energy, Enthalpy, and Entropy Analysis for Transition States

The activation parameters provide insight into the energy profile and molecular organization of the transition state.

Activation Energy (Eₐ) and Enthalpy of Activation (ΔH‡): For an SNAr reaction, the activation energy is expected to be significant due to the high-energy Meisenheimer intermediate, which involves the temporary disruption of aromaticity. masterorganicchemistry.com For the alkylation of an enolate, the SN2 transition state also possesses a considerable activation barrier. In both cases, the enthalpy of activation, ΔH‡, which is closely related to the activation energy, would be positive, reflecting the energy required to reach the transition state. wikipedia.orgyoutube.com

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder from the reactants to the transition state. wikipedia.org

For a bimolecular SNAr reaction, two reactant molecules combine to form a single, more organized transition state (the Meisenheimer complex). This leads to a decrease in entropy, so a negative ΔS‡ is expected. wikipedia.org

Similarly, the SN2 transition state in enolate alkylation involves two species coming together in a highly ordered arrangement, which also results in a negative ΔS‡ . researchgate.net A negative entropy of activation indicates a more rigid and ordered transition state compared to the freely moving reactants in solution.

Reaction Type Expected Sign of ΔH‡ Expected Sign of ΔS‡ Rationale for ΔS‡
Nucleophilic Aromatic Substitution (SNAr)Positive (+)Negative (-)Two reactant molecules form one ordered transition state complex.
Enolate Alkylation (SN2)Positive (+)Negative (-)Two reactant molecules form one ordered transition state complex.

Computational and Theoretical Studies on Isopropyl 4 2 Nitrophenyl Butyrate

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like Isopropyl-4-(2-nitrophenyl)butyrate, DFT can be employed to determine optimized geometry, bond lengths, bond angles, and other molecular properties.

Studies on similar aromatic esters and nitroaromatic compounds have demonstrated that DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide reliable geometric parameters. researchgate.net For this compound, the geometry would be optimized to find the lowest energy conformation, considering the rotational freedom of the isopropyl and butyrate (B1204436) groups. The presence of the electron-withdrawing nitro group is expected to influence the electronic distribution across the phenyl ring and the ester moiety. nih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C=O bond length (ester)~1.21 Å
C-O bond length (ester)~1.34 Å
O-C (isopropyl) bond length~1.46 Å
C-N (nitro) bond length~1.48 Å
N-O (nitro) bond length~1.22 Å
Dihedral angle (phenyl-nitro)Variable, depends on steric hindrance

Note: These values are estimations based on computational studies of similar functional groups and may vary in the actual molecule.

Molecular Electrostatic Potential (MEP) Analysis for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP analysis would likely reveal a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic ring and the isopropyl group, indicating sites for potential nucleophilic attack. The nitro group, being strongly electron-withdrawing, significantly influences the electrostatic potential of the entire molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. acs.org For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

The choice of solvent can significantly impact the reactivity of a molecule. MD simulations can model the behavior of this compound in different solvents, revealing how solvent molecules arrange themselves around the solute and how this affects the accessibility of reactive sites. For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitro and ester groups would be expected, potentially influencing the rate of hydrolysis. acs.org Challenges in parametrizing nitro groups for MD simulations exist but can be addressed using various available tools and methodologies. researchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational methods can be used to model chemical reactions, such as the hydrolysis of this compound. This involves identifying the reaction pathway, locating the transition state, and calculating the activation energy. researchgate.netresearchgate.net

Ester hydrolysis typically proceeds through a tetrahedral intermediate. researchgate.netacs.org Computational modeling can elucidate the structure of the transition state leading to this intermediate. arkat-usa.org For this compound, the presence of the nitro group is expected to influence the stability of the transition state and, consequently, the reaction rate. Electron-withdrawing groups like nitro generally increase the rate of nucleophilic acyl substitution by stabilizing the developing negative charge in the transition state. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying reactions in a solvent or enzymatic environment. nih.gov

Table 2: Predicted Energetic Profile for the Hydrolysis of this compound

ParameterPredicted Value (kcal/mol)
Activation Energy (uncatalyzed)15 - 25
Energy of Tetrahedral Intermediate5 - 10 (relative to reactants)
Overall Reaction EnergyVaries with pH

Note: These are generalized predictions based on studies of similar ester hydrolyses and would require specific calculations for this molecule.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule and interpret its reaction mechanisms.

For this compound, the following spectroscopic parameters can be predicted:

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the C=O stretch of the ester, the symmetric and asymmetric stretches of the NO2 group, and C-O stretches can be calculated. Aromatic esters typically show a characteristic "Rule of Three" pattern in their IR spectra. spectroscopyonline.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted, providing detailed information about the electronic environment of each nucleus. The electron-withdrawing nitro group would cause a downfield shift in the signals of the adjacent aromatic protons.

UV-Vis Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be calculated to predict the UV-Vis spectrum. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. nih.gov

These predicted spectra can be invaluable in identifying the compound and in monitoring the progress of reactions, such as its hydrolysis, where the disappearance of reactant peaks and the appearance of product peaks can be tracked. nih.gov

Synthetic Utility of Isopropyl 4 2 Nitrophenyl Butyrate As a Key Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The primary role of isopropyl-4-(2-nitrophenyl)butyrate as a synthetic intermediate lies in its potential as a precursor for a variety of more complex organic molecules. The key transformation that unlocks its synthetic potential is the reduction of the nitro group to an amino group, yielding isopropyl-4-(2-aminophenyl)butyrate. This resulting ortho-amino-substituted aromatic compound is a classical precursor for the synthesis of numerous heterocyclic systems through intramolecular cyclization reactions.

One of the most prominent applications of such ortho-substituted precursors is in the synthesis of quinoline (B57606) and its derivatives. Quinolines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, noted for their antimalarial, antimicrobial, and anticancer activities. While direct examples involving this compound are not extensively documented in publicly available literature, the established synthetic routes to quinolines from ortho-nitroaryl compounds provide a strong basis for its potential applications. For instance, the Friedländer synthesis and its variations, which involve the reaction of an o-aminobenzaldehyde or o-aminobenzylketone with a compound containing an active methylene (B1212753) group, are cornerstone methods for quinoline synthesis.

In a similar vein, the reduction of the nitro group in this compound to an amine, followed by an intramolecular cyclization of the resulting butyrate (B1204436) side chain, could lead to the formation of tetrahydroquinoline derivatives. This reductive cyclization is a powerful strategy for building complex heterocyclic frameworks.

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor CompoundKey TransformationResulting Heterocyclic ScaffoldPotential Significance
This compoundReductive CyclizationTetrahydroquinolineCore structure in various bioactive molecules
Isopropyl-4-(2-aminophenyl)butyrateReaction with Phosgene/Thionyl ChlorideBenzodiazepine derivativeImportant class of psychoactive drugs
Isopropyl-4-(2-aminophenyl)butyrateDiazotization followed by intramolecular couplingCinnoline derivativeHeterocyclic system with diverse biological activities

Role in the Preparation of Specific Functional Groups and Chemical Scaffolds

The synthetic utility of this compound extends to its role in the preparation of specific functional groups and the subsequent construction of diverse chemical scaffolds. The nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, significantly broadening the synthetic possibilities.

The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂) or chemical reduction (e.g., using Fe/HCl, SnCl₂/HCl, or the Béchamp reduction with iron filings in acidic medium). The resulting amino group is a nucleophilic center that can participate in a wide array of reactions to build more complex structures.

For example, the newly formed amino group in isopropyl-4-(2-aminophenyl)butyrate can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule. Furthermore, the amino group, in concert with the adjacent butyrate chain, can be utilized to construct various heterocyclic scaffolds. For instance, intramolecular amidation could lead to the formation of a lactam ring, a common feature in many pharmaceuticals.

The synthesis of phenothiazines, another important class of heterocyclic compounds with applications as antipsychotic drugs, often involves the reaction of substituted anilines with sulfur. The amino derivative of this compound could potentially serve as a precursor in the synthesis of novel phenothiazine (B1677639) analogs.

Table 2: Functional Group Transformations and Resulting Scaffolds

Starting Functional GroupReagents and ConditionsResulting Functional GroupPotential Subsequent Scaffold
Nitro (-NO₂)H₂, Pd/C or Fe, HClAmino (-NH₂)Quinolines, Benzodiazepines, Phenothiazines
Amino (-NH₂)Acyl Chloride, BaseAmide (-NHCOR)Fused heterocycles via intramolecular cyclization
Amino (-NH₂)Sulfonyl Chloride, BaseSulfonamide (-NHSO₂R)Biologically active sulfonamide derivatives
Amino (-NH₂)NaNO₂, HCl then NaN₃Azido (-N₃)Triazoles and other nitrogen-rich heterocycles

Utilization in Multi-Step Reaction Sequences and Convergent Synthesis Strategies

This compound is a well-suited building block for multi-step reaction sequences and convergent synthesis strategies. In a multi-step synthesis, the compound can be sequentially modified to introduce new functional groups and build up molecular complexity in a controlled manner.

A key advantage of using this intermediate lies in the potential for tandem or domino reactions, where a single transformation triggers a cascade of subsequent reactions in one pot. A prime example is the reductive cyclization of o-nitroarenes. In the case of this compound, the reduction of the nitro group could be immediately followed by an intramolecular cyclization to form a tetrahydroquinoline ring system. Such tandem processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and often proceed with high atom economy.

In convergent synthesis, complex molecules are assembled from several smaller, independently synthesized fragments. This compound can serve as one of these key fragments. For example, the butyric acid side chain could be modified or coupled with another complex fragment before the crucial reductive cyclization step to form the final target molecule. This approach is generally more efficient for the synthesis of complex targets compared to a linear synthesis.

Table 3: Hypothetical Multi-Step Synthesis Utilizing this compound

StepReactionReagents and ConditionsIntermediate/Product
1Esterification of 4-(2-nitrophenyl)butyric acidIsopropanol (B130326), Acid catalystThis compound
2Reduction of the nitro groupFe, NH₄Cl, EtOH/H₂OIsopropyl-4-(2-aminophenyl)butyrate
3Intramolecular Cyclization (Lactamization)Heat or coupling agentA tetrahydroquinolinone derivative
4Further functionalization (e.g., N-alkylation)Alkyl halide, BaseSubstituted tetrahydroquinolinone

This strategic use of this compound as a key intermediate allows for the efficient and versatile construction of a wide range of complex and potentially biologically active molecules.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like Isopropyl-4-(2-nitrophenyl)butyrate, ¹H and ¹³C NMR would be instrumental.

Reaction Monitoring: NMR spectroscopy could be employed to monitor the synthesis of this compound, for instance, in the esterification reaction between 4-(2-nitrophenyl)butyric acid and isopropanol (B130326). By taking spectra at various time points, the disappearance of starting material signals and the appearance of product signals would allow for the determination of reaction kinetics and endpoint.

Structural Verification: The chemical shifts, splitting patterns (multiplicity), and integration values of the proton (¹H) and carbon (¹³C) signals would confirm the presence of the isopropyl group, the butyrate (B1204436) chain, and the ortho-substituted nitrophenyl ring. Specific correlations in 2D NMR experiments (such as COSY, HSQC, and HMBC) would definitively establish the connectivity of the atoms.

Stereochemical Assignment: As this compound is achiral, it does not have stereocenters that would require stereochemical assignment through NMR.

Hypothetical ¹H NMR Data for this compound:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Isopropyl CH₃~1.2Doublet6H
Butyrate CH₂~2.0-2.4Multiplet4H
Isopropyl CH~5.0Septet1H
Aromatic CH~7.4-8.0Multiplet4H

Note: This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry Techniques for Intermediate Identification and Reaction Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement.

Fragmentation Analysis: In a mass spectrometer, the molecule can be fragmented, and the pattern of these fragments can help to piece together the structure. For this compound, characteristic fragments would correspond to the loss of the isopropyl group, the butyrate chain, or the nitro group.

Intermediate Identification: During the synthesis or in mechanistic studies of its reactions, MS techniques, particularly when coupled with chromatography (e.g., GC-MS or LC-MS), could be used to identify transient intermediates, thus helping to elucidate the reaction pathway.

Infrared and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Identification: For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the carbonyl (C=O) group of the ester at approximately 1730 cm⁻¹, and the nitro (NO₂) group with symmetric and asymmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the ester and the aromatic C-H and C=C bonds would also be visible.

Reaction Monitoring: The progress of the synthesis could be monitored by observing the appearance of the characteristic ester carbonyl peak and the disappearance of the broad O-H stretch of the carboxylic acid starting material.

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)~1730
NO₂ (Asymmetric)~1520
NO₂ (Symmetric)~1350
C-O (Ester)~1200-1100

Note: This table is a representation of expected values and is not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structure: If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

Conformational Studies: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the isopropyl group relative to the carbonyl and the rotational angle of the nitrophenyl group with respect to the butyrate chain. This information is crucial for understanding intermolecular interactions in the crystal lattice.

Future Research Directions and Unexplored Avenues for Isopropyl 4 2 Nitrophenyl Butyrate

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The efficient synthesis of Isopropyl-4-(2-nitrophenyl)butyrate is a primary area for future research. The development of novel catalytic systems will be crucial in achieving high yields, selectivity, and sustainability. Key areas of focus include the exploration of transition-metal catalysis, organocatalysis, and biocatalysis. For instance, palladium-catalyzed cross-coupling reactions could offer a direct and efficient route to the 4-(2-nitrophenyl)butyrate core structure. Furthermore, the use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of the compound, which may be of interest for future applications.

The transformation of this compound into other valuable chemical entities is another promising research direction. The nitro group, for example, can be selectively reduced to an amine, which can then serve as a handle for further functionalization. The development of chemoselective catalysts that can effect this transformation without altering the ester group will be a significant challenge and a key area for innovation.

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

The unique electronic and steric properties of this compound make it an ideal candidate for the exploration of unconventional reactivity pathways. The ortho-nitro group can exert significant electronic and steric influence on the reactivity of the aromatic ring and the butyrate (B1204436) side chain. For example, intramolecular cyclization reactions could be triggered by the reduction of the nitro group, leading to the formation of novel heterocyclic scaffolds.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a powerful strategy for the rapid construction of molecular complexity. Future research could focus on designing cascade reactions that are initiated by the selective transformation of either the nitro group or the ester functionality of this compound. Such reactions would not only be atom-economical but could also provide access to a diverse range of complex molecules from a simple starting material.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic efforts, and the future development of this compound should be no exception. The integration of its synthesis and transformation with flow chemistry technologies offers numerous advantages, including improved safety, enhanced reaction control, and the potential for process automation. The use of immobilized catalysts in flow reactors could facilitate catalyst recycling and reduce waste generation.

Furthermore, the exploration of sustainable synthesis methodologies, such as the use of renewable starting materials and environmentally benign solvents, will be critical. For example, the development of synthetic routes that utilize biomass-derived feedstocks could significantly improve the green credentials of this compound production.

Advanced Computational Methodologies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational methodologies, such as density functional theory (DFT), can be employed to model its electronic structure and predict its reactivity in various chemical transformations. This can help in the rational design of experiments and the identification of optimal reaction conditions.

Moreover, predictive modeling can be used to understand the factors that govern the selectivity of reactions involving this compound. For example, computational studies could be used to predict the regioselectivity of electrophilic aromatic substitution reactions or the stereoselectivity of catalytic transformations. This predictive power will be invaluable in guiding future synthetic efforts and accelerating the discovery of new applications for this promising compound.

Q & A

Q. What are the established synthetic routes for Isopropyl-4-(2-nitrophenyl)butyrate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 4-(2-nitrophenyl)butyric acid with isopropyl alcohol under acidic catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Nitration of phenylbutyric acid precursors to introduce the 2-nitro group.
  • Esterification under reflux with azeotropic removal of water to drive the reaction to completion.
  • Purification via column chromatography or recrystallization to minimize side products. Yield optimization requires strict control of temperature (70–90°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst loading (5–10 mol%) .

Q. What analytical techniques are recommended for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage and nitro group positioning.
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch).
  • HPLC-MS : For purity assessment (C18 column, acetonitrile/water gradient) and molecular ion verification (expected [M+H]+^+ at m/z 252.2).
  • Elemental analysis : To validate empirical formula (C13_{13}H17_{17}NO4_4) .

Q. How does the nitro group’s ortho position affect the compound’s physicochemical properties compared to para-substituted analogs?

The 2-nitro group introduces steric hindrance near the ester carbonyl, reducing hydrolysis rates compared to 4-nitrophenyl analogs. This is evidenced by lower aqueous solubility (logP ~2.8) and higher thermal stability (decomposition >250°C). Electronic effects from the nitro group also polarize the ester bond, influencing reactivity in enzymatic assays .

Advanced Research Questions

Q. How can this compound be utilized as a substrate in enzyme kinetics studies?

The compound serves as a chromogenic substrate for lipases and esterases. Upon enzymatic hydrolysis, 2-nitrophenol is released, detectable at 410 nm (ε = 9,300 M1^{-1}cm1^{-1}). Protocol steps:

  • Prepare a 1 mM substrate solution in Tris-HCl buffer (pH 8.0, 37°C).
  • Initiate reaction with enzyme (e.g., porcine pancreatic lipase) and monitor absorbance over time.
  • Calculate activity using initial velocity (ΔA/min) and the Beer-Lambert law. Controls should include heat-inactivated enzyme to account for non-enzymatic hydrolysis .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound across studies?

Discrepancies may arise from:

  • Enzyme source variability : Commercial lipases (e.g., Sigma vs. Roche) differ in purity and isoform composition.
  • Substrate aggregation : Use detergents (e.g., Triton X-100) to maintain monomeric substrate dispersion.
  • pH/temperature calibration : Standardize conditions to published methods (e.g., pH 7.4 vs. 8.0). Cross-validate results with alternative substrates (e.g., p-nitrophenyl esters) and orthogonal assays (titrimetry) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies show:

  • Light sensitivity : UV exposure (>6 h) degrades the nitro group, forming nitrite byproducts (HPLC-MS confirmation).
  • Hydrolytic degradation : Accelerated in aqueous buffers (pH >7), yielding 4-(2-nitrophenyl)butyric acid and isopropanol. Recommended storage: Anhydrous DMSO at -20°C, shielded from light. Monitor purity via HPLC every 6 months .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in synthesized batches?

  • UHPLC-MS/MS : Employ a HILIC column (2.1 × 100 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
  • Detection : Multiple reaction monitoring (MRM) for target ion (m/z 252.2 → 181.1) and common impurities (e.g., unreacted acid at m/z 196.1).
  • Validation : Linearity (R2^2 >0.99), LOD/LOQ (0.1 ng/mL and 0.3 ng/mL, respectively) .

Comparative and Mechanistic Questions

Q. How do steric and electronic properties of this compound compare to its tert-butyl or phenyl-substituted analogs?

  • Steric effects : The isopropyl group offers moderate bulk, balancing solubility and enzyme active-site accessibility. Tert-butyl analogs exhibit lower catalytic turnover due to hindered substrate binding.
  • Electronic effects : The 2-nitro group’s electron-withdrawing nature increases electrophilicity of the ester carbonyl, enhancing susceptibility to nucleophilic attack in enzymatic hydrolysis. Substitution at the 4-position (e.g., 4-nitrophenyl butyrate) shows faster kinetics but lower specificity .

Q. What computational modeling approaches predict the compound’s interaction with target enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model:

  • Binding affinity: Docking scores (∆G) correlate with experimental Km_m values.
  • Active-site interactions: Hydrogen bonding with catalytic triads (Ser-His-Asp in lipases) and π-stacking with aromatic residues. Validate models with mutagenesis studies (e.g., Ser→Ala mutants) to confirm key residues .

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